1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride
Description
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride is a thiazole derivative featuring a ketone group at position 5, a methyl group at position 4, and a propylamino substituent at position 2 of the thiazole ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Its molecular formula is C₁₀H₁₅N₃OS·HCl, with a molecular weight of 261.8 g/mol . The compound is cataloged under CAS No. 1356404-83-5 and is commercially available as a building block for synthetic chemistry .
Structurally, the compound belongs to a class of 5-acetylthiazoles, which are known for their versatility in drug discovery, particularly in kinase inhibition and antimicrobial agent development.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-methyl-2-(propylamino)-1,3-thiazol-5-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.ClH/c1-4-5-10-9-11-6(2)8(13-9)7(3)12;/h4-5H2,1-3H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXVCRRWZDZWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C(S1)C(=O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride typically involves the reaction of 4-methyl-2-(propylamino)-1,3-thiazole with ethanone in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of catalysts to enhance the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high efficiency, minimal waste, and adherence to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions: 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazoles .
Scientific Research Applications
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
The compound’s closest analogs differ in the amino group substituent at position 2 of the thiazole ring. Key comparisons include:
a) 1-[4-Methyl-2-(phenylamino)-1,3-thiazol-5-yl]ethan-1-one
- Molecular Formula : C₁₂H₁₂N₂OS
- Molecular Weight : 232.3 g/mol
- CAS No.: 31609-42-4
- Key Differences: The phenylamino group introduces aromaticity, increasing hydrophobicity compared to the propylamino group. Lower solubility in polar solvents due to the absence of a hydrochloride salt. Reported applications in coordination chemistry and as a ligand precursor .
b) 5-Acetyl-2-amino-4-methyl-1,3-thiazole
- Molecular Formula : C₆H₈N₂OS
- Molecular Weight : 156.2 g/mol
- CAS No.: 30748-47-1
- Key Differences: A simpler structure with an unsubstituted amino group at position 2. Limited commercial availability; primarily used in academic research .
c) 1-{4-Methyl-2-[(prop-2-en-1-yl)amino]-1,3-thiazol-5-yl}ethan-1-one Hydrochloride
- Molecular Formula : C₉H₁₃N₃OS·HCl
- Molecular Weight : 247.7 g/mol
- CAS No.: Not explicitly listed in evidence (referenced as a building block in ).
- Lower molecular weight compared to the propylamino analog.
Physicochemical and Functional Comparisons
Key Observations:
- Hydrophobicity: The phenylamino analog is significantly more lipophilic than the propylamino-HCl derivative, impacting bioavailability and membrane permeability .
- Reactivity: The allylamino variant’s unsaturated side chain may facilitate conjugation or polymerization reactions, unlike the saturated propylamino group .
- Salt Form : The hydrochloride salt in the target compound improves aqueous solubility, a critical factor for in vitro assays .
Biological Activity
1-[4-Methyl-2-(propylamino)-1,3-thiazol-5-yl]ethan-1-one hydrochloride, also known by its CAS number 54001-03-5, is a thiazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring, a propylamino group, and an ethanone moiety. The biological implications of this compound are significant in various pharmacological contexts, particularly in neuropharmacology and antimicrobial activity.
1. Acetylcholinesterase Inhibition
Research has indicated that compounds similar to this compound exhibit significant acetylcholinesterase (AChE) inhibitory activity. AChE inhibitors are crucial in the treatment of Alzheimer's disease as they help increase acetylcholine levels in the brain, thereby improving cognitive function. In vitro studies have shown that thiazole derivatives can effectively inhibit AChE, with some derivatives achieving IC50 values as low as 2.7 µM .
2. Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. A study focusing on similar compounds demonstrated potent antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating their potential as effective antimicrobial agents .
3. Anti-inflammatory Effects
In addition to AChE inhibition and antimicrobial activity, thiazole derivatives have shown promise in anti-inflammatory applications. Studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of thiazole derivatives in models of neurodegeneration. The results indicated that these compounds could reduce neuronal cell death and promote survival in the presence of neurotoxic agents. This suggests a potential role for this compound in treating neurodegenerative diseases .
Case Study 2: Antimicrobial Efficacy
Another research project investigated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. The findings revealed that specific modifications to the thiazole structure enhanced antibacterial potency, highlighting the importance of structural optimization in drug development .
Data Table: Biological Activities of Thiazole Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
